molecular formula C15H18N2O9 B8442200 Spongouridine 2',3',5'-triacetate

Spongouridine 2',3',5'-triacetate

Cat. No.: B8442200
M. Wt: 370.31 g/mol
InChI Key: AUFUWRKPQLGTGF-RUZUBIRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spongouridine (3-β-D-arabinofuranosyluracil) is a nucleoside first isolated from the marine sponge Cryptotethya crypta (now Tethya crypta) . Its triacetate derivative, Spongouridine 2',3',5'-triacetate, is formed by acetylation of the hydroxyl groups at the 2', 3', and 5' positions of the arabinose sugar.

Properties

Molecular Formula

C15H18N2O9

Molecular Weight

370.31 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,22)/t10-,12-,13+,14-/m1/s1

InChI Key

AUFUWRKPQLGTGF-RUZUBIRVSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Spongothymidine (Ara-T)
  • Structure: 3-β-D-arabinofuranosylthymine.
  • Key Differences: Shares the arabinose sugar with spongouridine but substitutes thymine for uracil.
  • Activity : Exhibits stronger antiviral activity (ID₅₀ 0.25–0.5 μg/mL against HSV-1/HSV-2) compared to spongouridine, highlighting the importance of the nucleobase in biological activity .
Uridine Triacetate (2',3',5'-Tri-O-acetyluridine)
  • Structure : Acetylated uridine with a ribose sugar.
  • Key Differences: Ribose instead of arabinose; uracil base identical to spongouridine.
  • Activity : Clinically used to treat 5-fluorouracil (5-FU) overdose, with 96% survival in treated patients vs. 16% in untreated cohorts . The ribose-acetylated form demonstrates high oral bioavailability due to enhanced lipophilicity .
Ribavirin Triacetate
  • Structure: Acetylated ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide).
  • Key Differences : Triazole carboxamide base and ribose sugar.
  • Activity : Shows superior efficacy over ribavirin in treating intracranial dengue virus infections in mice, attributed to improved blood-brain barrier penetration .

Comparative Data Table

Compound Molecular Formula Sugar Type Nucleobase Key Biological Activity Clinical/Research Application
Spongouridine 2',3',5'-triacetate C₁₆H₂₀N₂O₉ Arabinose Uracil Weak antiviral (inferred) Research (potential drug delivery)
Spongothymidine (Ara-T) C₁₀H₁₃N₂O₆ Arabinose Thymine Antiviral (ID₅₀ 0.25–0.5 μg/mL) Antiviral research
Uridine Triacetate C₁₅H₁₈N₂O₉ Ribose Uracil Antidote for 5-FU toxicity Emergency overdose treatment
Ribavirin Triacetate C₁₂H₁₇N₅O₇ Ribose Triazole carboxamide Antiviral (CNS infections) Preclinical viral therapy
Adenosine Triacetate C₁₆H₁₉N₅O₇ Ribose Adenine NAD+ precursor Dietary supplements/pharmaceuticals

Mechanistic and Pharmacokinetic Insights

Role of Acetylation

  • Lipophilicity Enhancement : Acetylation masks polar hydroxyl groups, improving membrane permeability. For example, uridine triacetate is rapidly hydrolyzed to uridine in vivo, achieving plasma concentrations 100–200 times higher than oral uridine .
  • Metabolic Stability : Acetylated compounds resist premature enzymatic degradation. Ribavirin triacetate’s prolonged half-life in the brain underscores this advantage .

Nucleobase-Specific Activity

  • Uracil vs. Thymine : Spongouridine’s weak activity compared to spongothymidine suggests thymine’s methyl group enhances target binding or metabolic stability .
  • Triazole Carboxamide (Ribavirin) : Broad-spectrum antiviral activity via RNA mutagenesis, a mechanism absent in pyrimidine-based compounds .

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